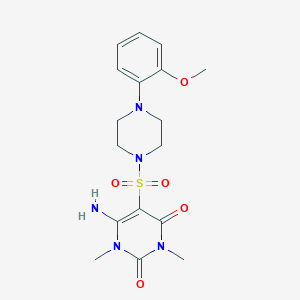

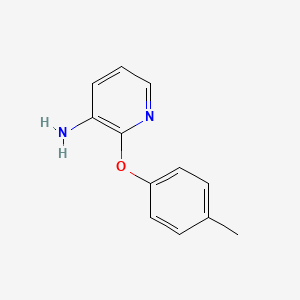

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine often involves multi-step reactions, including Michael addition and Mannich reaction, highlighting the complexity and the necessity for precise conditions to achieve the desired product (Revanna et al., 2013). Advanced synthesis methods have also been explored to create various derivatives through N-silyl-1-aza-allyl anions reacting with alkoxyalkenes, demonstrating the versatility of these compounds in organic synthesis (Konakahara et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine has been studied using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the existence of compounds in various tautomeric forms in both solution and solid states, indicating the influence of molecular structure on their chemical behavior (Strzemecka et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine derivatives are diverse, including electrophilic cyclization and reactions with polyphosphoric acid leading to the formation of various functionalized products. These reactions underscore the reactivity of the N-allyl-amide fragment and the potential for creating structurally complex molecules (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties, such as crystalline structure and thermal stability, of compounds within this chemical family have been characterized through X-ray crystallography and differential scanning calorimetry. These analyses provide valuable information on the stability and suitability of these compounds for various applications (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine derivatives, such as reactivity in cycloaddition reactions and the ability to undergo N-allylation, are central to their utility in organic synthesis. The development of methods for the synthesis of chiral homoallylic amines and isoindolinones exemplifies the practical applications of these compounds in producing pharmacologically important molecules (Sun et al., 2008).

科学的研究の応用

Structural Analysis

- Crystal Structure and Tautomerism : N-allyl derivatives, including N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine, have been studied for their structural properties using techniques like NMR spectroscopy and X-ray crystallography. These studies reveal the tautomeric forms of these compounds in solid and solution states, contributing to the understanding of their chemical behavior (Strzemecka et al., 2003); (Strzemecka et al., 2010).

Synthetic Applications

- Asymmetric Allylic Amination : The compound's utility in the asymmetric synthesis of allylic amines, crucial in creating various synthetic intermediates and bioactive agents, is notable. This area of research provides diverse strategies for incorporating allylic amine functionality (Rebecca L. Grange et al., 2016).

- Transition Metal-Catalyzed Synthesis : Studies show the efficacy of transition metal catalysis in synthesizing N-aryl and N-alkyl pyrrolines from related compounds, demonstrating the versatility of these reactions in organic synthesis (Sawadjoon & Samec, 2011).

- Mediation in Telomerization : Novel [(NHC)Pd(allyl)]X complexes, related to N-allyl derivatives, have been used in the telomerization of amines, showcasing a rapid and selective combination into telomers. This implies potential applications in complex organic synthesis (Viciu et al., 2003).

Mechanistic Insights

- Amine Oxide Rearrangement Studies : The Meisenheimer rearrangement of N-substituted allyl amine oxides, related to the compound , provides insights into regioselectivity and reaction mechanisms important in synthetic chemistry (Majumdar et al., 2006).

- Catalytic Asymmetric Allylation : Investigations into the enantioselective allylation of carbonyl compounds and imines with allylic boronates, including compounds like N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine, provide valuable information for producing chiral homoallylic alcohols and amines (Huo et al., 2014).

特性

IUPAC Name |

2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKWZCNAJJCQFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Furoyl)-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]piperazine](/img/structure/B2490246.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)